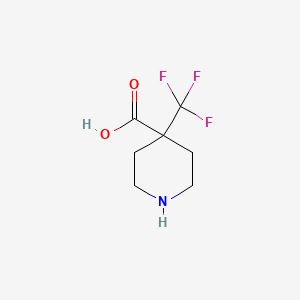

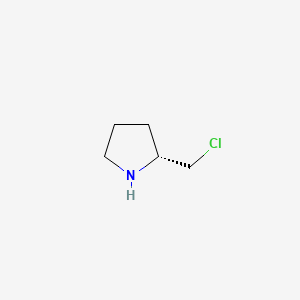

(2R)-2-(chloromethyl)pyrrolidine

描述

“(2R)-2-(chloromethyl)pyrrolidine” is a derivative of pyrrolidine, a heterocyclic amine . Pyrrolidine is used as a building block in the synthesis of organic compounds . It is used to activate ketones and aldehydes toward nucleophilic addition and is also utilized in promoting aldol condensation of ketones and aldehydes by forming enamine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves the use of proline, a natural amino acid, as an organocatalyst for various asymmetric reactions . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material can construct a novel heterogeneous catalyst . The metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .Molecular Structure Analysis

Pyrrolidine is a heterocyclic amine used as a building block or base in pharmaceutical and fine chemical manufacturing . The molecular structure of pyrrolidine derivatives can be influenced by the charge density and charge distribution in the fully saturated pyrrolidine ring .Chemical Reactions Analysis

Pyrrolidine molecules are key elements in various biologically active molecules and are therefore valuable synthetic targets . The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the charge density and charge distribution in the fully saturated pyrrolidine ring . The low-temperature heat capacity, heat of combustion, heat of vaporization, and vapor pressure of pyrrolidine have been measured .作用机制

安全和危害

Pyrrolizidine alkaloids, which are a large group of toxins produced by different plant species, have been identified as a possible health concern . Consumption of food supplements based on PA-producing plants could result in exposure levels too close to the range of doses known to cause severe acute/short-term toxicity .

未来方向

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation has received considerable interest due to their higher electrochemical stability . Pyrrolidine molecules are found not only as potential anticancer candidates but also retain the lowest side effects . Depending upon the diverse substitution patterns of the derivatives, these molecules have demonstrated an incredible ability to regulate various targets to give excellent anti-proliferative activities .

属性

IUPAC Name |

(2R)-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINMADAIKCLDI-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(chloromethyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)